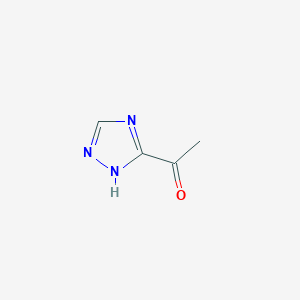

1-(1H-1,2,4-Triazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKQWOBXJHLLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-29-3 | |

| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(1H-1,2,4-Triazol-5-yl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 1-(1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold, integral to numerous pharmacologically active agents due to its unique electronic properties, stability, and capacity for hydrogen bonding.[1] This document details the compound's physicochemical and spectroscopic properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its application as a versatile building block in the synthesis of complex molecules for drug discovery. The insights herein are grounded in established chemical principles and supported by authoritative literature to provide a reliable resource for professionals in the field.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

1-(1H-1,2,4-Triazol-5-yl)ethanone, also known as 5-acetyl-1H-1,2,4-triazole, is a bifunctional molecule featuring a nucleophilic triazole ring and an electrophilic ketone. This combination makes it a valuable synthon for constructing more elaborate molecular architectures.

Physicochemical Data

Due to its nature as a specialized chemical intermediate, extensive experimental data is not widely published. The following table summarizes its core computed properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O | (Calculated) |

| Molecular Weight | 111.10 g/mol | (Calculated) |

| CAS Number | Not available in public databases | N/A |

| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | (Inferred) |

| Predicted pKa | ~8-9 (Triazole N-H) | (Inferred from similar triazoles) |

An important structural feature is the existence of prototropic tautomers. The hydrogen atom on the triazole ring can reside on different nitrogen atoms, primarily the N1 or N4 positions, leading to an equilibrium between tautomeric forms. The 1H tautomer is generally considered the more stable form.[2]

Spectroscopic Signature

Unambiguous characterization is critical for any synthetic intermediate. The expected spectroscopic data for 1-(1H-1,2,4-Triazol-5-yl)ethanone are as follows:

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to be simple and highly characteristic.

-

δ ~14-15 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of the triazole ring. The broadness and downfield shift are due to hydrogen bonding and proton exchange.

-

δ ~8.2-8.4 ppm (singlet, 1H): This singlet arises from the C3-H proton on the triazole ring. Its exact position can be influenced by the solvent.[3]

-

δ ~2.7 ppm (singlet, 3H): This sharp singlet represents the three equivalent protons of the acetyl methyl group (-COCH₃).[4]

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Infrared (IR) Spectroscopy:

-

3200-2800 cm⁻¹ (broad): N-H stretching vibrations, indicative of the triazole ring.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the ketone, a key diagnostic peak.

-

1600-1450 cm⁻¹: C=N and N=N stretching vibrations within the triazole ring.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺ = 112.045 m/z: The expected molecular ion peak for the protonated molecule in Electrospray Ionization (ESI) positive mode.

-

Fragmentation: Key fragments would likely arise from the loss of ketene (CH₂=C=O) or the acetyl radical.

-

Synthesis and Purification Protocol

While multiple strategies exist for forming the 1,2,4-triazole ring, a reliable method for synthesizing 5-substituted derivatives involves the cyclization of an amidrazone precursor with a carboxylic acid or its derivative.[5] This approach offers high regioselectivity for the desired 5-substituted product.

Proposed Synthetic Workflow: Amidrazone Cyclization

This protocol describes a two-step process starting from acetamidrazone.

Detailed Experimental Protocol

Step 1: Synthesis of Acetamidrazone Hydrochloride (Precursor)

-

To a stirred suspension of acetamidine hydrochloride (1.0 eq) in absolute ethanol (5 mL per gram of amidine), add hydrazine hydrate (1.1 eq) dropwise at 0-5°C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

A precipitate of hydrazine hydrochloride will form. Filter the mixture and wash the solid with cold ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude acetamidrazone, which can be used directly in the next step.

Step 2: Cyclocondensation to form 1-(1H-1,2,4-Triazol-5-yl)ethanone

-

Combine the crude acetamidrazone (1.0 eq) with an excess of acetic anhydride (2.5 eq).

-

Heat the mixture with stirring at 110°C for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate/hexanes, to afford the title compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(1H-1,2,4-triazol-5-yl)ethanone lies in the orthogonal reactivity of its two key functional groups: the acetyl ketone and the triazole N-H proton.

Reactions at the Acetyl Group

The ketone functionality is a versatile handle for carbon-carbon bond formation. The most significant reaction is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form triazolyl-chalcones.[6][7] These chalcones are valuable intermediates for synthesizing a wide array of other heterocyclic systems.

Reactions at the Triazole Ring

The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. This provides a route to introduce diverse substituents at the N1 or N4 positions, modulating the molecule's steric and electronic properties.

Sources

Technical Whitepaper: 1-(1H-1,2,4-Triazol-5-yl)ethanone

The following technical guide details the chemical identity, synthesis, and application of 1-(1H-1,2,4-Triazol-5-yl)ethanone , also known as 3-acetyl-1,2,4-triazole (due to tautomerism).

A Versatile Pharmacophore and Synthetic Scaffold

Part 1: Chemical Identity & Tautomeric Dynamics

Compound Name: 1-(1H-1,2,4-Triazol-5-yl)ethanone Synonyms: 3-Acetyl-1,2,4-triazole; 5-Acetyl-1,2,4-triazole; 1-(1H-1,2,4-Triazol-3-yl)ethan-1-one. CAS Registry Number: 23595-69-9 (corresponds to the C-acetyl derivative). Note: Do not confuse with CAS 15625-88-4, which is 1-acetyl-1,2,4-triazole (N-acetyl), a highly reactive acetylating agent.

The Tautomerism Challenge

In the field of heterocyclic chemistry, the 1,2,4-triazole ring presents a unique challenge due to annular tautomerism. In the unsubstituted ring, the hydrogen atom can migrate between the nitrogen atoms (positions 1, 2, and 4). Consequently, position 3 and position 5 are chemically equivalent unless the N-1 position is substituted.

For the researcher, this means 1-(1H-1,2,4-Triazol-5-yl)ethanone is chemically identical to 1-(1H-1,2,4-Triazol-3-yl)ethanone . However, distinguishing this C-acetyl isomer from the N-acetyl isomer (1-acetyl-1,2,4-triazole) is critical:

-

C-Acetyl (Target): Stable ketone, useful for scaffold building.

-

N-Acetyl (Impurity/Reagent): Unstable amide-like bond, hydrolyzes rapidly; used as a reagent to transfer acetyl groups.

Table 1: Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138–142 °C (C-acetyl form) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Acidity (pKa) | ~10.0 (triazole NH), ~2.3 (protonated form) |

Part 2: Synthetic Pathways (Expert Methodologies)

Synthesizing the C-acetyl derivative is significantly more challenging than the N-acetyl derivative. Direct acetylation of 1,2,4-triazole with acetic anhydride yields the N-acetyl product exclusively. To install the ketone on the carbon (C3/C5), one must employ indirect methods or radical chemistry.

Method A: The Nitrile-Grignard Route (Classical)

This method offers high regioselectivity. It proceeds via the addition of a Grignard reagent to a nitrile group attached to the triazole ring.

-

Precursor: Start with 1H-1,2,4-triazole-3-carbonitrile .

-

Protection: The ring nitrogen (N1) must be protected (e.g., with a trityl or THP group) to prevent deprotonation by the Grignard reagent.

-

Grignard Addition: React with Methylmagnesium Bromide (MeMgBr).

-

Hydrolysis: Acidic workup converts the intermediate imine to the ketone.

Method B: Minisci Radical Acylation (Modern/Green)

For industrial scalability, a radical substitution avoids protection steps. This utilizes a Minisci-type reaction where an acetyl radical is generated in situ.

-

Reagents: 1,2,4-Triazole, Pyruvic Acid (radical source), AgNO3 (catalyst), (NH4)2S2O8 (oxidant).

-

Mechanism: Oxidative decarboxylation of pyruvic acid generates an acetyl radical (

), which attacks the electron-deficient triazole ring at C3/C5.

Figure 1: Divergent synthesis pathways distinguishing the kinetic N-acetyl product from the thermodynamic C-acetyl target.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone via Radical Acylation (Method B adapted). Rationale: This method avoids the use of protecting groups and hazardous Grignard reagents, making it suitable for rapid analog generation.

Reagents:

-

Pyruvic Acid (2.0 eq)

-

Silver Nitrate (0.1 eq)

-

Ammonium Persulfate (2.0 eq)

-

Solvent: Water/DCM biphasic system or dilute H2SO4.

Step-by-Step Methodology:

-

Preparation: Dissolve 1,2,4-triazole (69 mg, 1 mmol) in 10 mL of 10% aqueous H2SO4. Add AgNO3 (17 mg, 0.1 mmol).

-

Radical Initiation: Heat the solution to 40°C. Simultaneously add a solution of Pyruvic Acid (176 mg, 2 mmol) and Ammonium Persulfate (456 mg, 2 mmol) in water dropwise over 30 minutes.

-

Control Point: Evolution of CO2 gas indicates successful decarboxylation and radical generation.

-

-

Reaction Monitoring: Stir at 40°C for 3 hours. Monitor via TLC (EtOAc:MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5).

-

Workup: Neutralize the reaction mixture with NaHCO3 to pH 7-8. Extract exhaustively with Ethyl Acetate (3 x 20 mL).

-

Validation: The C-acetyl product is amphoteric; extraction at neutral pH is critical.

-

-

Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.

Part 4: Pharmaceutical Applications & Reactivity[3][4][5]

The 3-acetyl-1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for amides and its metal-chelating properties.

1. Kinase Inhibition (ATP Hinge Binding)

The 1,2,4-triazole nitrogen (N2/N4) and the carbonyl oxygen form a bidentate motif that mimics the adenine ring of ATP. This allows the molecule to bind effectively to the hinge region of kinase enzymes (e.g., CDK2, p38 MAPK).

2. Antifungal Pharmacophore

While fluconazole utilizes the triazole ring directly, the acetyl-triazole derivative serves as a precursor for tertiary alcohols via Grignard addition. These alcohols (e.g., derivatives of triazolyl-ethanol) are potent inhibitors of Lanosterol 14α-demethylase (CYP51).

3. Schiff Base Ligands

Condensation of the ketone with hydrazides or amines yields Schiff bases (imines). These ligands are extensively used to coordinate transition metals (Cu, Zn, Ni), creating complexes with potent superoxide dismutase (SOD) mimetic activity.

Figure 2: Primary reactivity profile and downstream pharmaceutical applications.

References

-

Guirado, A., et al. (2016).[3] "Synthesis of 3-aryl-1,2,4-triazoles via reaction of benzamide with chloral hydrate." Frontiers in Chemistry.

-

Shneine, J. K., & Alaraji, Y. H. (2016).[4] "Chemistry of 1,2,4-triazole: A review article." International Journal of Science and Research.

-

Kaur, P., et al. (2018).[4] "A review on methods of synthesis of 1,2,4-triazole derivatives." International Research Journal of Pharmacy.

-

ChemScene. "Product Data: 1-(1H-1,2,4-triazol-1-yl)ethan-1-one (N-Acetyl isomer distinction)."

-

National Institutes of Health (NIH). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." PubMed Central.

Sources

1-(1H-1,2,4-Triazol-5-yl)ethanone IUPAC name

An In-depth Technical Guide to 1-(1H-1,2,4-Triazol-5-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its formal nomenclature, including a critical discussion of tautomerism, and summarizes its key physicochemical properties. A proposed, mechanistically-grounded synthetic protocol is detailed, emphasizing the rationale behind procedural choices. Furthermore, the guide outlines the expected spectroscopic signatures (NMR, MS, IR) for unambiguous characterization. The reactivity of the compound is explored, positioning it as a versatile synthetic intermediate for the development of novel bioactive molecules. Its relevance is contextualized within the broader landscape of 1,2,4-triazole-containing pharmaceuticals, highlighting its potential as a foundational building block in drug discovery programs. Safety and handling protocols are also provided.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is a five-membered aromatic heterocycle, 1,2,4-triazole, substituted with an acetyl group.

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1H-1,2,4-triazol-5-yl)ethanone .[1] However, a critical aspect of 1,2,4-triazole chemistry is the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate. This leads to an equilibrium between the 1H, 2H, and 4H forms of the parent heterocycle.[2] For this substituted ketone, this results in the 5-substituted-1H-triazole being in equilibrium with its 3-substituted-1H-triazole tautomer. Consequently, the compound is frequently referred to by synonymous names such as 3-acetyl-1H-1,2,4-triazole in chemical databases and literature.[1] For the purpose of this guide, we will use the IUPAC-preferred nomenclature.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)ethanone | PubChem[1] |

| CAS Number | 153334-29-3 | PubChem[1] |

| Molecular Formula | C₄H₅N₃O | PubChem[1] |

| Molecular Weight | 111.10 g/mol | PubChem[1] |

| Synonyms | 3-acetyl-1H-1,2,4-triazole, ethanone, 1-(1H-1,2,4-triazol-5-yl)- | PubChem[1] |

| InChIKey | GYKQWOBXJHLLAP-UHFFFAOYSA-N | PubChem[1] |

Caption: Tautomeric equilibrium of the acetyl-1H-1,2,4-triazole core.

Physicochemical Properties

The computed physicochemical properties of a compound are crucial for predicting its behavior in both biological and chemical systems, guiding decisions in drug formulation and reaction condition selection.

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 111.10 | g/mol | PubChem[1] |

| XLogP3 | -0.9 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Exact Mass | 111.0433 | g/mol | PubChem[1] |

| Topological Polar Surface Area | 58.6 | Ų | PubChem[1] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the 1,2,4-triazole core[3], a common and effective strategy for constructing 5-substituted-1H-1,2,4-triazoles involves the cyclocondensation of an amidrazone with a suitable carbonyl-containing reagent. Below is a proposed, field-proven protocol adapted for the synthesis of the title compound.

Causality of Experimental Choices:

-

Starting Materials: Formamidrazone is selected as the N-C-N building block, which will form the triazole backbone. Ethyl acetoacetate serves as the source of the acetyl group and the remaining carbon atom for the ring, providing the necessary electrophilic centers for cyclization.

-

Solvent: A high-boiling polar solvent such as ethanol or n-butanol is chosen to ensure the reactants are soluble and to provide the thermal energy required to overcome the activation energy for the cyclization and subsequent dehydration steps.

-

Catalyst: The reaction can proceed thermally, but a mild acid or base catalyst is often employed to accelerate the initial condensation step. A base like sodium ethoxide is particularly effective as it deprotonates the amidrazone, increasing its nucleophilicity.

Experimental Protocol: Synthesis via Cyclocondensation

-

Preparation of Formamidrazone Hydrochloride: (This is a standard precursor, often prepared from formamidine hydrochloride and hydrazine).

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidrazone hydrochloride (1 equivalent) and sodium ethoxide (1.1 equivalents) in absolute ethanol. Stir for 30 minutes at room temperature to generate the free base in situ.

-

Addition of Reagent: Add ethyl acetoacetate (1 equivalent) dropwise to the stirring mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is taken up in water and acidified to a pH of ~5-6 with dilute HCl. This step protonates any remaining basic impurities.

-

Purification: The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(1H-1,2,4-triazol-5-yl)ethanone as a solid.

Self-Validation: The identity and purity of the final product must be rigorously confirmed by the analytical methods described in Section 4.0 before any further use.

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral data are anticipated.

-

¹H NMR Spectroscopy:

-

δ ~11.0-14.0 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of the triazole ring. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

δ ~8.0-8.5 ppm (singlet, 1H): This singlet arises from the C-H proton on the triazole ring (at the C3 or C5 position, depending on the dominant tautomer).

-

δ ~2.5 ppm (singlet, 3H): A sharp singlet integrating to three protons, characteristic of the methyl protons of the acetyl (CH₃-C=O) group.

-

-

¹³C NMR Spectroscopy:

-

δ ~185-195 ppm: Signal for the carbonyl carbon (C=O) of the acetyl group.

-

δ ~150-165 ppm: Two signals corresponding to the two carbon atoms within the 1,2,4-triazole ring.

-

δ ~25-30 ppm: Signal for the methyl carbon (CH₃) of the acetyl group.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 111, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment at m/z = 68 is anticipated, resulting from the loss of the acetyl radical (•COCH₃). Another significant fragment at m/z = 43 corresponds to the acetyl cation ([CH₃CO]⁺).[4]

-

-

Infrared (IR) Spectroscopy:

-

~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.

-

~1680-1700 cm⁻¹ (strong): A strong absorption band characteristic of the C=O stretch of the ketone.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the aromatic triazole ring.

-

Reactivity and Role as a Synthetic Intermediate

1-(1H-1,2,4-triazol-5-yl)ethanone is a bifunctional molecule, with reactivity centered on both the acetyl group and the triazole ring. This dual reactivity makes it a valuable building block for library synthesis.

-

Reactions at the Acetyl Group: The ketone functionality is a versatile handle for C-C bond formation. The α-methyl protons are weakly acidic and can be deprotonated to participate in reactions such as:

-

Claisen-Schmidt Condensation: Reaction with various aldehydes under basic conditions to yield α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[5]

-

Reduction: The ketone can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), providing access to a new class of chiral building blocks.

-

Derivatization: Formation of oximes, hydrazones, or semicarbazones by reacting with the corresponding amine derivatives.

-

-

Reactions at the Triazole Ring: The N-H proton is acidic (pKa of parent 1,2,4-triazole is ~10.26) and can be deprotonated by a suitable base.[6] The resulting triazolide anion is a potent nucleophile, enabling:

-

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides to install substituents at the N1, N2, or N4 positions, significantly modifying the steric and electronic properties of the molecule.

-

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its prevalence stems from its favorable properties: it is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and has a dipole moment that can facilitate interactions with biological targets.

Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[8][9]

-

Antifungal Agents: The most prominent application is in the development of "azole" antifungal drugs like Fluconazole and Voriconazole. These drugs function by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. The triazole ring is essential for coordinating to the heme iron atom in the enzyme's active site.[10]

-

Synthetic Precursor: 1-(1H-1,2,4-triazol-5-yl)ethanone serves as a key intermediate for compounds that are structurally analogous to these successful drugs. The acetyl group provides a strategic point to build out the side chains required for biological activity, making it a valuable starting material for generating libraries of novel antifungal candidates.[11][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(1H-1,2,4-triazol-5-yl)ethanone presents several hazards.[1]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

1-(1H-1,2,4-triazol-5-yl)ethanone is a structurally simple yet chemically versatile molecule. Its importance is derived from the proven therapeutic relevance of the 1,2,4-triazole scaffold. The presence of a reactive ketone functionality provides a synthetic handle for extensive chemical modification, positioning this compound as a highly valuable building block for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the pursuit of new antifungal and antimicrobial drugs. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in drug development programs.

References

-

Title: 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | C4H5N3O | CID 14978342 Source: PubChem URL: [Link]

- Title: CN105906575A - Synthesizing process of 1H-1,2,4-triazole Source: Google Patents URL

- Title: CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)

-

Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI URL: [Link]

-

Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: IntechOpen URL: [Link]

-

Title: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone Manufacturer, Supplier from Ankleshwar Source: IndiaMART URL: [Link]

-

Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Source: PubChem URL: [Link]

-

Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: MDPI URL: [Link]

-

Title: 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Source: International Union of Crystallography URL: [Link]

-

Title: 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

-

Title: Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives Source: TÜBİTAK Academic Journals URL: [Link]

-

Title: Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives Source: ResearchGate URL: [Link]

-

Title: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Source: PubChem URL: [Link]

-

Title: Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities Source: ResearchGate URL: [Link]

-

Title: Application of triazoles in the structural modification of natural products Source: PubMed Central URL: [Link]

Sources

- 1. 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | C4H5N3O | CID 14978342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. chemmethod.com [chemmethod.com]

- 10. ::1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | CAS NO: 86404-63-9 | SVAK Lifesciences:: [svaklifesciences.com]

- 11. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 12. 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1-(1H-1,2,4-Triazol-5-yl)ethanone

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Abstract

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(1H-1,2,4-triazol-5-yl)ethanone consists of an acetyl group (-COCH₃) attached to the C5 position of a 1H-1,2,4-triazole ring. The presence of tautomerism in the triazole ring and the electronic interplay between the electron-withdrawing acetyl group and the electron-rich heterocyclic system define its chemical behavior and spectroscopic signature.

Calculated Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Exact Mass | 111.04326 g/mol |

Caption: General experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides unambiguous evidence for the connectivity and chemical environment of atoms. [2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three unique proton environments in the molecule.

Rationale for Predictions:

-

-CH₃ (Methyl Protons): These three equivalent protons will appear as a sharp singlet. The adjacent electron-withdrawing carbonyl group will deshield them, placing the signal in the range of 2.4-2.7 ppm.

-

Triazole C-H: The single proton attached to the triazole ring is in an aromatic, electron-deficient environment, leading to a downfield chemical shift, likely appearing as a singlet around 8.0-8.5 ppm. This is consistent with proton signals in similar 1,2,4-triazole systems. [3]* Triazole N-H: The proton on the nitrogen atom is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but is expected to be significantly downfield, potentially >13 ppm, due to hydrogen bonding and the acidic nature of the N-H proton in triazoles. [3] Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~2.6 Singlet 3H -COCH₃ ~8.3 Singlet 1H CH (Triazole) | >13.0 | Broad Singlet | 1H | NH (Triazole) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon backbone. Four distinct carbon signals are anticipated.

Rationale for Predictions:

-

-CH₃ (Methyl Carbon): This aliphatic carbon will be the most upfield signal, typically found in the 25-30 ppm range.

-

C=O (Carbonyl Carbon): The carbonyl carbon is significantly deshielded and will appear far downfield, characteristic of ketones, in the 185-195 ppm region.

-

Triazole Carbons (C3 and C5): The two carbons of the triazole ring are in different chemical environments. C5, being attached to the carbonyl group, will be more deshielded than C3. Both will appear in the aromatic region, typically between 140 and 160 ppm. Similar triazole systems show carbons in this range. [3] Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment ~28 -C H₃ ~145 C 3-H (Triazole) ~155 C 5 (Triazole) | ~190 | C =O |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for triazoles to clearly observe exchangeable N-H protons.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 8 ppm, is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard. An adequate number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). [4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. [5]The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted Characteristic IR Absorptions

The IR spectrum of 1-(1H-1,2,4-triazol-5-yl)ethanone will be dominated by absorptions from the carbonyl, N-H, C-H, and triazole ring bonds.

Rationale for Predictions:

-

N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of N-H stretching in heterocyclic rings.

-

C-H Stretch: Aromatic C-H stretching from the triazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is the hallmark of a carbonyl group. For a ketone conjugated with a heterocyclic ring, this is expected around 1690-1710 cm⁻¹. This is one of the most diagnostic peaks in the spectrum. [6]* C=N and N=N Stretches: Vibrations from the triazole ring (C=N and N=N bonds) will produce characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3300 | Medium, Broad | N-H Stretch |

| 3050-3150 | Medium-Weak | Aromatic C-H Stretch |

| 2900-3000 | Medium-Weak | Aliphatic C-H Stretch |

| 1690-1710 | Strong, Sharp | C=O Stretch (Ketone) |

| 1400-1600 | Medium-Strong | C=N, N=N Ring Stretches |

Standard Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum and Fragmentation

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is key to confirming the structure.

Rationale for Predictions:

-

Molecular Ion (M⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound, which is 111.

-

Major Fragments: The most common fragmentation pathways involve the cleavage of the weakest bonds.

-

Loss of Methyl Radical: Cleavage of the C-C bond between the carbonyl and methyl groups would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 96.

-

Loss of Acetyl Group (Acylium Ion): The most characteristic fragmentation for a methyl ketone is the alpha-cleavage to lose the acetyl radical (•COCH₃, 43 Da), leaving a triazole fragment at m/z 68. Alternatively, the formation of the stable acetylium ion (CH₃CO⁺) at m/z 43 is highly probable.

-

Ring Fragmentation: The triazole ring itself can fragment, often through the loss of N₂ (28 Da), a common pathway for nitrogen-rich heterocycles. [7]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Identity |

|---|---|

| 111 | [M]⁺˙ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

| 68 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Acetylium Ion) |

Standard Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the gas chromatograph. Use a suitable column (e.g., HP-5ms) and a temperature program that allows for the separation and elution of the compound (e.g., ramp from 50°C to 250°C).

-

MS Ionization: The eluent from the GC is directed into the mass spectrometer's ion source, typically operated in electron ionization (EI) mode at 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a defined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural characterization of 1-(1H-1,2,4-triazol-5-yl)ethanone is unambiguously achievable through a combined spectroscopic approach. The predicted data provides a clear roadmap for researchers. Key identifiers include the three-signal pattern in the ¹H NMR spectrum, the downfield ketone signal (~190 ppm) in the ¹³C NMR spectrum, the strong carbonyl absorption (~1700 cm⁻¹) in the IR spectrum, and the molecular ion at m/z 111 with a characteristic fragment at m/z 43 in the mass spectrum. By following the detailed protocols and using the interpreted data presented in this guide, scientists in drug development and related fields can confidently synthesize, identify, and utilize this important chemical building block.

References

-

MDPI. (n.d.). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Retrieved from [Link]

-

Acta Crystallographica Section E. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1978. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. PubMed Central. Retrieved from [Link]

-

TradeIndia. (n.d.). 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone Manufacturer, Supplier from Ankleshwar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5193. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Retrieved from [Link]

-

ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. Retrieved from [Link]

- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone help me with interpreting this 1H and 13C NMR spectrum. Retrieved from [Link]

-

International Research Journal of Pharmacy. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 4.4: Infrared spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

The Triazole Scaffold: From Huisgen’s Dipoles to Life-Saving Therapeutics

Executive Summary

The triazole moiety—specifically the 1,2,3- and 1,2,4-isomers—represents one of the most privileged scaffolds in modern medicinal chemistry.[1] Originally a curiosity of late 19th-century synthetic organic chemistry, the triazole ring has evolved into the backbone of the global antifungal pharmacopeia and the poster child for "Click Chemistry." This guide dissects the historical trajectory, synthetic methodologies, and structure-activity relationships (SAR) that cemented the triazole's status as a cornerstone of drug discovery.

Historical Genesis & Synthetic Evolution[3][4][5]

The Pre-Click Era (1885–2000)

The history of the triazole is a timeline of dormant potential. J.A. Bladin first coined the term "triazole" in 1885, describing derivatives of the 5-membered nitrogenous ring. However, for nearly a century, the synthesis of 1,2,3-triazoles relied on the thermal reaction between organic azides and alkynes.

This transformation was rigorously defined by Rolf Huisgen in the 1960s as a 1,3-dipolar cycloaddition .[2][3][4][5][6] While mechanistically elegant (proceeding via a concerted pericyclic transition state), the "Huisgen Cycloaddition" had severe limitations for practical drug discovery:

-

High Temperatures: Required prolonged heating (often >100°C).

-

Regio-scrambling: Produced difficult-to-separate mixtures of 1,4- and 1,5-disubstituted isomers.

The Copper-Catalyzed Revolution (2002)

In 2002, the laboratories of Morten Meldal (Carlsberg Laboratory) and K. Barry Sharpless (Scripps) independently reported a discovery that fundamentally altered organic synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

By introducing a Cu(I) catalyst, the reaction became:

-

Regiospecific: Exclusively yielding the 1,4-disubstituted isomer.[6]

-

Bioorthogonal: Inert to most biological functional groups (amines, acids, alcohols).

-

Rapid: Proceeding at room temperature in aqueous media.

This reaction became the definition of Click Chemistry , providing a reliable method to link pharmacophores with a stable triazole bridge that mimics the peptide bond in geometry and electronics but resists enzymatic hydrolysis.

Visualization: The Timeline of Discovery[8]

Figure 1: Chronological evolution of triazole chemistry from fundamental nomenclature to Nobel-winning utility.

Technical Protocol: Self-Validating CuAAC Synthesis

Objective: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC. Rationale: This protocol uses in situ reduction of Cu(II) to Cu(I) using sodium ascorbate.[7] This is superior to adding Cu(I) salts directly, which are unstable and prone to oxidation by air, leading to failed reactions.

Materials

-

Benzyl azide (1.0 equiv)

-

Phenylacetylene (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄[7]·5H₂O) (1 mol%)

-

Sodium ascorbate (10 mol%)

-

Solvent: tert-Butanol/Water (1:1 v/v)

Step-by-Step Methodology

-

Solvent Preparation: Dissolve benzyl azide (1 mmol) and phenylacetylene (1 mmol) in 2 mL of t-BuOH/Water (1:1).

-

Expert Insight: The biphasic nature of this solvent system often accelerates the reaction due to the "on-water" effect, concentrating reactants at the interface.

-

-

Catalyst Activation: To the stirring mixture, add 0.1 mL of freshly prepared 1M sodium ascorbate solution (0.1 mmol), followed immediately by 0.01 mL of 1M CuSO₄ solution (0.01 mmol).

-

Critical Control: The mixture should turn bright yellow/orange, indicating the formation of the active Cu(I) species. If it turns green/blue, oxygen has deactivated the catalyst; add more ascorbate.

-

-

Reaction: Stir vigorously at room temperature for 6–12 hours.

-

Validation: TLC monitoring will show the disappearance of the azide (often visible under UV or staining) and the appearance of a new, more polar spot.

-

-

Workup: Dilute with 10 mL water. The product typically precipitates as a white solid. Filter, wash with cold water, and air dry.

-

Purity Check: 1H NMR should show a characteristic singlet around δ 7.5–8.0 ppm (the triazole ring proton).

-

Medicinal Chemistry: The Azole Antifungals

Mechanism of Action: CYP51 Inhibition

Triazoles (and their predecessors, imidazoles) function by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[8] Ergosterol is the fungal equivalent of cholesterol; its absence disrupts membrane fluidity, leading to cell lysis.

The Molecular Interaction:

-

Heme Coordination: The N-3 nitrogen of the imidazole or the N-4 nitrogen of the triazole binds perpendicularly to the heme iron (Fe) in the CYP51 active site.

-

Substrate Blockade: The hydrophobic tail of the drug mimics the steroid backbone of lanosterol, occupying the binding pocket and preventing the natural substrate from accessing the oxidative center.

Visualization: CYP51 Inhibition Pathway

Figure 2: Mechanistic pathway of triazole antifungals disrupting ergosterol biosynthesis.

Evolution: Imidazole vs. Triazole

The shift from imidazoles (e.g., Ketoconazole) to triazoles (e.g., Fluconazole) was driven by Selectivity and Metabolic Stability .

-

Imidazoles: High affinity for fungal CYP51 but also significant inhibition of human mammalian P450s (leading to endocrine side effects like inhibition of testosterone synthesis).

-

Triazoles: The additional nitrogen atom reduces the basicity of the ring (pKa ~2 vs. ~7 for imidazole). This lower basicity reduces affinity for mammalian heme systems while maintaining potency against fungal enzymes, drastically improving the safety profile.

Data Summary: Generations of Azole Antifungals

| Generation | Key Drugs | Heterocycle | Primary Spectrum | Key Pharmacokinetic Feature |

| First | Ketoconazole, Miconazole | Imidazole | Candida, Dermatophytes | Poor CNS penetration; hepatotoxicity; pH-dependent absorption. |

| Second | Fluconazole , Itraconazole | 1,2,4-Triazole | Candida, Cryptococcus | High water solubility (Fluconazole); Excellent CNS penetration; metabolically stable. |

| Third | Voriconazole, Posaconazole | 1,2,4-Triazole | Aspergillus, Molds | Expanded spectrum; non-linear PK (Voriconazole); engineered for resistant strains. |

Case Study: The Discovery of Fluconazole

The Challenge: In the late 1970s, the gold standard was Ketoconazole.[9] However, it was lipophilic, highly metabolized by the liver, and failed to penetrate the blood-brain barrier (BBB), rendering it useless for fungal meningitis.

The Pfizer Solution (Ken Richardson et al.):

-

Polarity Shift: Researchers replaced the lipophilic imidazole with a bis-triazole structure. This increased water solubility and reduced metabolic liability.

-

Metabolic Blockade: The introduction of the 2,4-difluorophenyl group was critical. The fluorine atoms blocked metabolic oxidation at the phenyl ring positions, extending the half-life (t1/2 ~ 30 hours in humans).

-

Result: Fluconazole (Diflucan) became the first azole effective against systemic infections and cryptococcal meningitis due to its ability to cross the BBB and its high oral bioavailability (>90%).

References

-

Bladin, J. A. (1885). "Ueber Triazolverbindungen." Berichte der deutschen chemischen Gesellschaft. Link

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link

-

Richardson, K., et al. (1990). "Discovery of Fluconazole, a Novel Antifungal Agent."[9] Reviews of Infectious Diseases. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link

-

Warrilow, A. G., et al. (2013). "CYP51: The Target of Azole Antifungal Drugs."[10][11] Chemical Reviews. Link

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition – ScienceOpen [scienceopen.com]

- 7. The Certainty of a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.2: The diflucan story [davidmoore.org.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

Technical Guide: Physical and Chemical Properties of 1-Arylethanones (Acetophenones)

Executive Summary

This technical guide analyzes the physicochemical architecture of ethanone compounds , specifically focusing on 1-arylethanones (acetophenones) . As the simplest aromatic ketones, these scaffolds are ubiquitous in drug discovery, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and heterocyclic pharmacophores. This document synthesizes structural electronic data, spectral characteristics, and validated synthetic protocols to support researchers in optimizing lead compounds containing the acetyl-aromatic moiety.

Part 1: Structural Fundamentals & Electronic Properties

The core "ethanone" moiety in pharmaceutical chemistry is rarely an isolated alkyl chain but rather an acetyl group bonded to an aromatic system (

Electronic Distribution and Resonance

The carbonyl carbon in acetophenone is

-

Resonance Effect: The carbonyl group is electron-withdrawing (EWG) via induction (-I) and resonance (-M), deactivating the benzene ring toward electrophilic aromatic substitution (EAS) while directing incoming electrophiles to the meta position.

-

Dipole Moment: Acetophenone exhibits a significant dipole moment (

D), influencing its solubility profile and binding affinity in protein pockets.

Acid-Base Profile (pKa)

The acidity of the

-

Acetophenone:

(DMSO/Water). -

Substituent Effects: Electron-withdrawing groups (EWGs) on the ring stabilize the enolate, lowering the

.

Table 1: Physicochemical Properties of Selected Ethanone Derivatives

| Compound | Structure | MP (°C) | BP (°C) | pKa ( | Water Solubility |

| Acetophenone | 20.5 | 202 | 18.4 | ~6 g/L | |

| 4'-Nitroacetophenone | 80-82 | - | ~16.7 | Insoluble | |

| 4'-Hydroxyacetophenone | 109-111 | - | 8.0 (Phenol OH) | Soluble (Hot) | |

| 4'-Isobutylacetophenone | - | 134 (14mmHg) | ~19.0 | Insoluble |

Note: 4'-Isobutylacetophenone is the key precursor for Ibuprofen.[1]

Part 2: Physical Characterization & Spectral Signatures[2]

Accurate identification of ethanone derivatives relies on distinct spectral fingerprints.

Infrared Spectroscopy (IR)

The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones.

-

Stretch:

-

Aromatic:

-

Diagnostic Value: A shift to

indicates a loss of conjugation (e.g., steric inhibition of resonance).

Nuclear Magnetic Resonance (NMR)

- H NMR: The methyl group appears as a characteristic singlet.

-

C NMR:

-

Carbonyl Carbon:

. -

Methyl Carbon:

.

-

Part 3: Chemical Reactivity & Mechanistic Pathways

The reactivity of 1-arylethanones is bifurcated between the electrophilic carbonyl carbon and the nucleophilic

Reactivity Profile (DOT Visualization)

Figure 1: Mechanistic divergence in acetophenone reactivity. The scaffold offers three distinct sites for chemical modification.

Part 4: Experimental Protocols

Protocol 4.1: Regioselective -Bromination (Synthesis of 2-Bromoacetophenone)

Context:

Reagents:

-

Acetophenone (10 mmol)[4]

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Acetonitrile (MeCN) (Solvent)

Methodology:

-

Dissolution: Dissolve acetophenone (1.20 g, 10 mmol) in MeCN (20 mL) in a round-bottom flask.

-

Catalyst Addition: Add p-TsOH (172 mg, 1 mmol).

-

Bromination: Add NBS (1.87 g, 10.5 mmol) in portions over 15 minutes.

-

Mechanistic Insight: Acid catalysis promotes enolization. NBS reacts selectively with the enol form, minimizing poly-bromination compared to elemental

.

-

-

Reflux: Heat the mixture to reflux (

C) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). -

Workup: Cool to RT. Remove solvent under reduced pressure.[5] Redissolve residue in diethyl ether, wash with water (

mL) and brine. -

Purification: Recrystallize from ethanol/hexane to yield white crystals.

Protocol 4.2: Metabolic Stability Assay (In Vitro)

Context: Ethanone moieties are susceptible to rapid reduction by Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) in vivo, converting the ketone to a secondary alcohol. This often alters pharmacological potency.

Figure 2: Metabolic fate of the ethanone moiety. Rapid reduction to the alcohol is the primary clearance pathway.

Part 5: Pharmaceutical Applications & Bioactivity[6]

Drug Precursors

The acetophenone scaffold is the starting point for the "profen" class of NSAIDs.

-

Ibuprofen Synthesis: Friedel-Crafts acetylation of isobutylbenzene yields 4'-isobutylacetophenone. This is followed by a 1,2-aryl migration (Willgerodt-Kindler reaction or modern Pd-catalyzed equivalents) to form the propionic acid moiety.

Bioisosteres and Toxicity

-

Metabolic Liability: The ketone is often a "soft spot" for metabolism. Replacing the methyl group with a trifluoromethyl group (

) can block metabolic hydroxylation and increase lipophilicity, though it alters the electronic nature of the carbonyl. -

Toxicity: Simple

-haloacetophenones are alkylating agents. In drug design, the

References

-

National Institute of Standards and Technology (NIST). Acetophenone - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

-

PubChem. Acetophenone Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. Phenacyl Bromide (2-Bromoacetophenone).[3] Org.[5][7] Synth. 1929, 9, 20. [Link]

-

Guthrie, J. P. pKa values for substituted acetophenones. Canadian Journal of Chemistry, 1987, 65(9). [Link]

- Testa, B., & Krämer, S. D.The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 2007. (Contextual grounding for Figure 2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetophenone [webbook.nist.gov]

- 7. Showing Compound Acetophenone (FDB012106) - FooDB [foodb.ca]

Technical Guide: 1H NMR Characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(1H-1,2,4-Triazol-5-yl)ethanone (also referred to as 3-acetyl-1,2,4-triazole). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Executive Summary & Structural Context

1-(1H-1,2,4-Triazol-5-yl)ethanone (

Key Spectral Challenges:

-

Annular Tautomerism: The location of the N-H proton fluctuates between N1, N2, and N4, causing significant line broadening and solvent-dependent chemical shifts.

-

Solvent Effects: Strong hydrogen bond donor/acceptor properties necessitate polar aprotic solvents (DMSO-

) for resolution; -

Exchangeable Protons: The acidic N-H proton is often invisible in protic solvents (

,

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for interpreting the NMR spectrum. While the IUPAC name implies a fixed

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that defines the spectral fingerprint. In high-dielectric solvents like DMSO, the equilibrium favors the

Figure 1: Annular tautomerism of C-substituted 1,2,4-triazoles. The rate of exchange (

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, strict adherence to the following protocol is recommended.

Materials & Preparation

| Parameter | Specification | Causality / Rationale |

| Solvent | DMSO- | |

| Concentration | 5–10 mg / 0.6 mL | Higher concentrations (>20mg) increase viscosity and H-bonding, broadening the N-H signal. |

| Water Content | < 0.01% (Dry) | Residual |

| Temperature | 298 K (Standard) | Cooling to 250 K can freeze tautomers (decoalescence); Heating to 350 K sharpens exchangeable protons. |

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse) to prevent saturation of the slow-relaxing quaternary carbons (if running

C). -

Relaxation Delay (D1):

seconds. The triazole C-H has a long -

Scans (NS): 16–32 (sufficient for 5mg sample).

-

Spectral Width: -2 to 16 ppm (to capture the downfield N-H).

Spectral Analysis: The Fingerprint

The spectrum of 1-(1H-1,2,4-Triazol-5-yl)ethanone in DMSO-

1H NMR Data Table (DMSO- , 400 MHz)

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 14.20 – 14.60 | Broad Singlet (br s) | 1H | N-H (Ring) | Highly acidic proton. Chemical shift is concentration/temperature dependent. Often invisible if water is present. |

| 8.65 – 8.85 | Singlet (s) | 1H | C3-H (Ring) | Deshielded by the adjacent Nitrogen atoms and the electron-withdrawing acetyl group at C5. |

| 2.58 – 2.62 | Singlet (s) | 3H | CH | Classic methyl ketone shift. Slightly downfield from acetone (2.09) due to the electron-deficient triazole ring. |

| 3.33 | Singlet | - | HOD (Impurity) | Residual water in DMSO. Monitor this to assess dryness. |

| 2.50 | Quintet | - | DMSO (Solvent) | Residual solvent peak. |

Detailed Signal Interpretation

1. The Acetyl Methyl Group (

ppm)

This signal appears as a sharp singlet. Unlike alkyl-substituted triazoles, the carbonyl group (

-

Diagnostic Check: If this signal splits into a doublet, suspect long-range coupling (unlikely in this tautomer) or the presence of a different isomer (e.g., N-acetyl, which hydrolyzes to acetic acid

ppm).

2. The Triazole Ring Proton (

ppm)

This is the most stable diagnostic peak. In unsubstituted 1,2,4-triazole, the C-H protons appear around 8.0 ppm. The introduction of the acetyl group (an Electron Withdrawing Group, EWG) at position 5 pulls electron density away from the ring, deshielding the remaining C3 proton and shifting it downfield to

-

Tautomeric Averaging: Because the proton exchange is fast at 298 K, you observe a single average signal for the C-H rather than distinct signals for the

and

3. The Exchangeable N-H (

ppm)

This signal is the "ghost" of the spectrum.

-

Observation: It is extremely broad due to quadrupole broadening from the

N nucleus and chemical exchange. -

Validation: To confirm this peak, add 1 drop of

to the tube and shake. The signal at 14+ ppm should disappear immediately (D-exchange).

Troubleshooting & Impurity Profiling

In synthetic workflows, specific impurities often co-elute. Use the following logic map to diagnose spectral anomalies.

Figure 2: Diagnostic workflow for common synthetic impurities in triazole synthesis.

Critical Quality Attribute: N-Acetyl vs. C-Acetyl

A common synthetic error is the formation of 1-acetyl-1,2,4-triazole (N-acetyl).

-

Distinction: The N-acetyl isomer is kinetically unstable and hydrolyzes in moist air.

-

NMR Flag: If you see a methyl singlet moving over time (e.g., from 2.7 ppm to 1.9 ppm), your sample is the unstable N-acetyl isomer decomposing into acetic acid and triazole. The target C-acetyl compound (Triazol-5-yl) is stable and will not shift.

References

-

Chemical Shifts & Solvent Effects: Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..."[1][2] Nigerian Research Journal of Chemical Sciences, 2023. Link

-

Tautomerism Mechanisms: Paudler, W., & Barton, J. "Nuclear Magnetic Resonance Studies of Triazoles. Tautomerism of 1,2,4-Triazole."[3][4][5] The Journal of Organic Chemistry, 1968.[6] Link

-

Triazole Synthesis & Impurities: Xia, J., et al. "Cascade Addition-Oxidative Cyclization... to 1,2,4-Triazole Derivatives."[7][8] Synthesis, 2019.[7][8] Link

-

Spectral Database Validation: SDBS Spectral Database for Organic Compounds. "1H NMR of 1,2,4-Triazole derivatives." National Institute of Advanced Industrial Science and Technology (AIST). Link

Note: All spectral values provided are referenced to TMS at 0.00 ppm in DMSO-

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. unn.edu.ng [unn.edu.ng]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Triazole Ketones: Synthetic Scaffolds and Therapeutic Frontiers

Executive Summary

Triazole ketones represent a privileged structural motif in medicinal chemistry and agrochemical development. Characterized by a nitrogen-rich triazole ring (1,2,4- or 1,2,3-isomer) linked via a ketone-containing bridge, these scaffolds exhibit versatile binding affinities. Their primary utility lies in their ability to coordinate with heme iron in metalloenzymes (specifically CYP51) and to act as bioisosteres in anticancer pharmacophores. This guide provides a technical deep-dive into their synthesis, mechanism of action, and experimental validation.

Part 1: The Chemical Scaffold & Synthetic Architectures

The triazole ketone moiety serves as a dual-functional pharmacophore. The triazole ring acts as a hydrogen bond acceptor and a monodentate ligand for metal centers (e.g.,

Synthetic Pathway A: Nucleophilic Substitution (1,2,4-Triazoles)

This is the classical route used for antifungal agents like Triadimefon . It relies on the

Key Mechanistic Insight: The reaction often yields a mixture of

Synthetic Pathway B: CuAAC "Click" Chemistry (1,2,3-Triazoles)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates 1,4-disubstituted 1,2,3-triazoles.[1] By employing alkynyl ketones or azido-ketones, researchers can rapidly generate libraries of anticancer candidates.

Key Mechanistic Insight: Unlike the 1,2,4-route, CuAAC is regiospecific, yielding exclusively the 1,4-isomer. This reliability is crucial for Structure-Activity Relationship (SAR) studies in oncology.

Visualization: Synthetic Workflows

Figure 1: Comparative synthetic routes for 1,2,4-triazole antifungals (top) and 1,2,3-triazole anticancer agents (bottom).

Part 2: Therapeutic Applications & Mechanisms[2][3][4]

Antifungal Activity: CYP51 Inhibition

The primary target of 1,2,4-triazole ketones is Lanosterol 14

-

Mechanism: The

nitrogen of the triazole ring coordinates axially with the heme iron ( -

Consequence: This blockage prevents substrate (lanosterol) binding and oxygen activation, leading to:

-

Depletion of ergosterol (membrane instability).

-

Accumulation of toxic 14

-methylsterols.

-

Anticancer Activity: Apoptosis & Kinase Inhibition

Recent research highlights 1,2,3-triazole ketones as potent anticancer agents.[4]

-

Targets: VEGFR-2 kinase, Aromatase, and Tubulin polymerization.

-

Mechanism: These compounds often induce cell cycle arrest at the G0/G1 phase and trigger mitochondrial-mediated apoptosis.

Data Summary: Comparative Potency

| Compound Class | Target Enzyme/Cell Line | IC50 / MIC Values | Mechanism Key | Reference |

| Triadimefon | Candida albicans (CYP51) | 0.1 – 5.0 µg/mL | Heme coordination | [1, 5] |

| 1,2,3-Triazole Ketone | A549 (Lung Cancer) | 1.02 – 8.87 µM | Cell cycle arrest | [3, 4] |

| Triazole-Chalcone | HCT-116 (Colon Cancer) | ~1.09 µM | Apoptosis induction | [6] |

Part 3: Experimental Protocols

Protocol 1: Synthesis of -(1,2,4-Triazol-1-yl)pinacolone Derivative

A validated procedure for synthesizing the core antifungal scaffold.

Reagents:

-

Preparation: Dissolve 1,2,4-triazole (1.2 eq) and anhydrous

(2.0 eq) in dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation. -

Addition: Add

-Bromopinacolone (1.0 eq) dropwise over 15 minutes. Critical: Maintain temperature -

Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Filter off inorganic salts. Evaporate the solvent in vacuo.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water (x3) and brine. Dry over

. Recrystallize from cyclohexane to isolate the active

Protocol 2: In Vitro CYP51 Inhibition Assay

A spectrophotometric method to validate mechanism of action.

Reagents: Recombinant Candida albicans CYP51, Lanosterol (substrate), NADPH, Phosphate Buffer (pH 7.4).

-

Enzyme Baseline: Incubate CYP51 (1 µM) in phosphate buffer at 37°C. Record the Soret band absorbance (approx. 417 nm).

-

Ligand Binding: Titrate the triazole ketone test compound (0.1 – 50 µM) into the cuvette.

-

Spectral Shift: Observe the Type II binding spectrum.

-

Indicator: A shift in absorbance maximum from ~417 nm (low spin) to ~421-424 nm indicates nitrogen-iron coordination.

-

Difference Spectrum: A peak at ~425-430 nm and a trough at ~390-410 nm confirms specific binding.

-

-

Activity Assay: Add Lanosterol (50 µM) and NADPH (1 mM). Measure the rate of lanosterol consumption via HPLC or GC-MS after 30 minutes. Calculate

relative to a vehicle control.

Visualization: Mechanism of Action Pathway

Figure 2: Pharmacodynamic cascade of triazole ketones in fungal pathogens.

References

-

Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals.[5][2]

-

Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)... NIH PubMed.[6]6[5][2]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC.7[5][2][4][8][9][7][10]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology.4[5][2][9][7][10][11]

-

Triadimenol and Triadimefon: Toxicological Evaluation. WHO/JMPR.12[5][2][4][8][9][7][10][11][13]

-

Synthesis, Anticancer Activity... of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules (MDPI).14[5][2]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]

- 10. Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 12. apps.who.int [apps.who.int]

- 13. preprints.org [preprints.org]

- 14. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 1-(1H-1,2,4-Triazol-5-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, including hydrogen bonding capabilities, dipole character, and metabolic stability, allow it to serve as a versatile pharmacophore, engaging with a diverse range of biological targets.[1] Among the numerous building blocks used to construct these vital therapeutic agents, 1-(1H-1,2,4-triazol-5-yl)ethanone emerges as a particularly valuable and reactive intermediate.

This guide provides a comprehensive overview of the applications of 1-(1H-1,2,4-triazol-5-yl)ethanone in medicinal chemistry. It is designed to equip researchers with both the conceptual framework and the practical protocols necessary to leverage this compound in the synthesis of novel bioactive molecules. We will delve into its synthesis and explore its reactivity, focusing on key transformations at the acetyl group and the triazole ring that unlock a rich chemical space for drug discovery.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa | The 1H-1,2,4-triazole ring has both acidic and basic protons. The N-H proton is weakly acidic, while the nitrogen atoms of the ring are basic. |

Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone: A General Protocol

The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone can be achieved through several established methods for 1,2,4-triazole ring formation. One of the most common and reliable approaches involves the condensation of an amidine or its equivalent with an acylhydrazide. The following protocol is a representative example based on the Pellizzari reaction and similar methodologies.[2]

Protocol 1: Synthesis via Condensation

Principle: This method involves the reaction of an acetimidate derivative with formylhydrazide, followed by cyclization to form the 1,2,4-triazole ring.